rac-tert-butyl N-[(3R,4R)-4-(1H-pyrazol-4-yloxy)oxolan-3-yl]carbamate, cis
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Overview
Description
rac-tert-butyl N-[(3R,4R)-4-(1H-pyrazol-4-yloxy)oxolan-3-yl]carbamate, cis: is a chemical compound with the molecular formula C12H19N3O4 and a molecular weight of 269.3 g/mol . This compound is characterized by its unique structure, which includes a pyrazole ring and an oxolane ring, making it an interesting subject for various scientific studies.
Preparation Methods
The synthesis of rac-tert-butyl N-[(3R,4R)-4-(1H-pyrazol-4-yloxy)oxolan-3-yl]carbamate, cis involves several steps. One common synthetic route includes the reaction of tert-butyl carbamate with a suitable oxolane derivative under specific conditions. The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the desired stereochemistry is achieved . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
rac-tert-butyl N-[(3R,4R)-4-(1H-pyrazol-4-yloxy)oxolan-3-yl]carbamate, cis undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazole ring or the oxolane ring is substituted with other functional groups.
Hydrolysis: Under acidic or basic conditions, the carbamate group can be hydrolyzed to form the corresponding amine and alcohol.
Scientific Research Applications
rac-tert-butyl N-[(3R,4R)-4-(1H-pyrazol-4-yloxy)oxolan-3-yl]carbamate, cis has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-tert-butyl N-[(3R,4R)-4-(1H-pyrazol-4-yloxy)oxolan-3-yl]carbamate, cis involves its interaction with specific molecular targets. The pyrazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The oxolane ring may also play a role in the compound’s binding affinity and specificity .
Comparison with Similar Compounds
rac-tert-butyl N-[(3R,4R)-4-(1H-pyrazol-4-yloxy)oxolan-3-yl]carbamate, cis can be compared with similar compounds such as:
rac-tert-butyl N-[(3R,4R)-4-(hydroxymethyl)oxolan-3-yl]carbamate: This compound has a hydroxymethyl group instead of the pyrazole ring, leading to different chemical properties and applications.
rac-tert-butyl N-[(3R,4S)-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-yl]carbamate: This compound features a pyrrolidine ring and a methyl-substituted pyrazole ring, which may result in different biological activities.
Properties
Molecular Formula |
C12H19N3O4 |
---|---|
Molecular Weight |
269.30 g/mol |
IUPAC Name |
tert-butyl N-[4-(1H-pyrazol-4-yloxy)oxolan-3-yl]carbamate |
InChI |
InChI=1S/C12H19N3O4/c1-12(2,3)19-11(16)15-9-6-17-7-10(9)18-8-4-13-14-5-8/h4-5,9-10H,6-7H2,1-3H3,(H,13,14)(H,15,16) |
InChI Key |
HGAOODPGHGHKQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COCC1OC2=CNN=C2 |
Origin of Product |
United States |
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